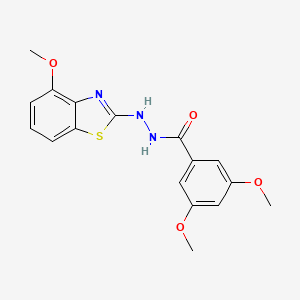

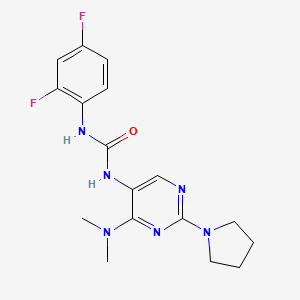

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was achieved by first forming a hydrazone from 2-methoxybenzohydrazide, followed by cyclization to oxadiazole, and finally reacting with hydrazine hydrate to yield the final product . Similarly, other derivatives such as 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were prepared via reactions with chlorosulfonyl isocyanate (CSI) .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often determined using crystallography. For example, the crystal and molecular structure of 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole was elucidated, revealing an inter-ring twist angle of 21°, which is significant for understanding the compound's binding properties . Molecular mechanics and orbital calculations can predict torsional barriers and stability conferred by various substituents on the benzothiazole core .

Chemical Reactions Analysis

Benzohydrazide derivatives can participate in various chemical reactions, including those that lead to the formation of fluorescent derivatives for analytical applications. For instance, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothiazole was used as a sensitive fluorescence derivatization reagent for carboxylic acids in liquid chromatography . The reactivity of these compounds with different functional groups allows for their use in diverse chemical assays and as probes for biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential applications. For example, certain derivatives have shown moderate DPPH radical-scavenging activity and significant in vitro antiproliferative activity against various cancer cell lines . The presence of electron-donating methoxy groups and the specific arrangement of the benzothiazole and hydrazide moieties contribute to these activities. Additionally, the sensitivity of these compounds to pH changes and their selectivity for metal cations make them suitable for use as fluorescent probes .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The chemical compound has been studied primarily for its potential in synthesizing novel derivatives with antimicrobial properties. For instance, Vijaya Raj et al. (2007) synthesized various derivatives that showed promising analgesic, antifungal, and antibacterial activities, with some exhibiting significant in vitro antiproliferative activity (Vijaya Raj et al., 2007). Similarly, Chawla (2016) reported on the antimicrobial efficacy of thiazole derivatives, emphasizing the potential of methoxy substituted derivatives in antimicrobial applications (Chawla, 2016).

Synthesis of Novel Compounds

Taha et al. (2014) focused on the synthesis of specific benzohydrazide derivatives, demonstrating the versatility of this compound in creating new molecular structures (Taha et al., 2014). Abbas et al. (2014) utilized a similar compound as a scaffold for synthesizing various derivatives with antimicrobial activity, highlighting its role in the development of new pharmaceutical agents (Abbas et al., 2014).

Applications in Medicinal Chemistry

Patel et al. (2011) explored the antimicrobial properties of newly synthesized pyridine derivatives, indicating the compound's relevance in medicinal chemistry (Patel et al., 2011). Brandes et al. (2020) used a related compound for the synthesis of amorfrutins, investigating their cytotoxicity, which is crucial in cancer research (Brandes et al., 2020).

Propriétés

IUPAC Name |

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-11-7-10(8-12(9-11)23-2)16(21)19-20-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSSIBWLORELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3004239.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)